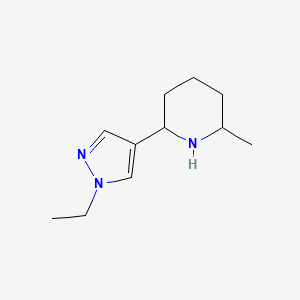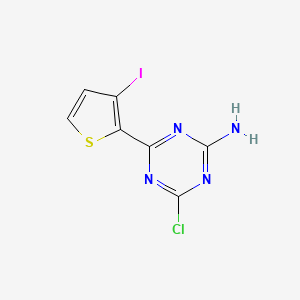
4-Chloro-6-(3-iodothiophen-2-yl)-1,3,5-triazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-(3-iodothiophen-2-yl)-1,3,5-triazin-2-amine is a heterocyclic compound that contains both chlorine and iodine atoms. This compound is part of the triazine family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and material science. The presence of the thiophene ring adds to its chemical versatility and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(3-iodothiophen-2-yl)-1,3,5-triazin-2-amine typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with amines under controlled conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-6-(3-iodothiophen-2-yl)-1,3,5-triazin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki, Stille, or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3), potassium tert-butoxide (KOtBu)
Electrophilic Substitution: Bromine (Br2), iodine monochloride (ICl)
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Coupling Reactions: Palladium catalysts (Pd(PPh3)4), copper iodide (CuI)
Major Products
Substitution Products: Various substituted triazines and thiophenes
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Dihydrothiophenes
Coupling Products: Biaryl and heteroaryl compounds
Applications De Recherche Scientifique
4-Chloro-6-(3-iodothiophen-2-yl)-1,3,5-triazin-2-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer, inflammation, and microbial infections.
Agriculture: The compound can be used in the development of herbicides and pesticides due to its ability to interfere with biological pathways in plants and pests.
Material Science: It can be utilized in the synthesis of advanced materials such as organic semiconductors and conductive polymers.
Biological Research: The compound can serve as a probe or ligand in biochemical assays to study enzyme activities and protein interactions.
Mécanisme D'action
The mechanism of action of 4-Chloro-6-(3-iodothiophen-2-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of their functions. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The presence of halogen atoms can enhance its binding affinity and specificity towards the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-6-(3-bromothiophen-2-yl)-1,3,5-triazin-2-amine
- 4-Chloro-6-(3-fluorothiophen-2-yl)-1,3,5-triazin-2-amine
- 4-Chloro-6-(3-methylthiophen-2-yl)-1,3,5-triazin-2-amine
Uniqueness
4-Chloro-6-(3-iodothiophen-2-yl)-1,3,5-triazin-2-amine is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The larger atomic radius and higher polarizability of iodine compared to other halogens can enhance its interactions with biological targets, making it a valuable compound for drug discovery and development.
Propriétés
Formule moléculaire |
C7H4ClIN4S |
|---|---|
Poids moléculaire |
338.56 g/mol |
Nom IUPAC |
4-chloro-6-(3-iodothiophen-2-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C7H4ClIN4S/c8-6-11-5(12-7(10)13-6)4-3(9)1-2-14-4/h1-2H,(H2,10,11,12,13) |
Clé InChI |
PWPJWIFYZUOANX-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1I)C2=NC(=NC(=N2)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



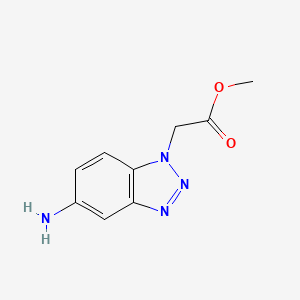

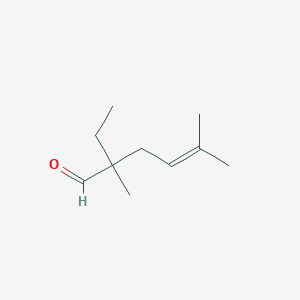
![[1-(Chloromethyl)cyclobutyl]cyclohexane](/img/structure/B13202129.png)
![4-Chloro-6-methyl-1-(2-methylpropyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13202130.png)
![[2-(4-Methoxyphenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13202133.png)

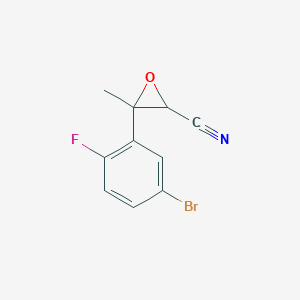


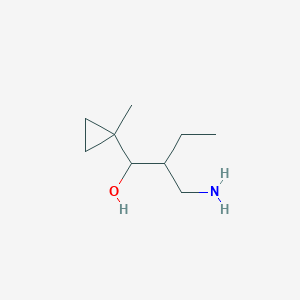
![2-tert-Butyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13202158.png)
